molecular formula C13H11NO2 B8714037 4-Methyl-3-nitro-1,1'-biphenyl

4-Methyl-3-nitro-1,1'-biphenyl

Cat. No. B8714037
M. Wt: 213.23 g/mol
InChI Key: CTQRIQAPSQNCAW-UHFFFAOYSA-N
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Patent
US08022205B2

Procedure details

To a DMF solution (5.0 ml) of 4-bromo-2-methyl-1-nitro-benzene (500 mg), palladium acetate (10.4 mg), S-Phos (38.0 mg) and potassium phosphate (983 mg), phenylboronic acid-pinacol ester (496 mg) was added, and then the mixture was degassed under ultrasonic irradiation. After the mixture was stirred at 100° C. for 18 hours, water (20 ml) was added, followed by extraction with ethyl acetate (20 ml×2), and the organic layer was dried over sodium sulfate. After the sodium sulfate was filtered off, the solvent was distilled off under reduced pressure, followed by purification by silica gel column chromatography (hexane/ethyl acetate=100/1), to obtain the desired compound (457 mg, 93%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
983 mg
Type
reactant
Reaction Step One
[Compound]
Name
phenylboronic acid pinacol ester
Quantity
496 mg
Type
reactant
Reaction Step One
Quantity
10.4 mg
Type
catalyst
Reaction Step One
Quantity
38 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH3:11])[CH:3]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1.CN(C=O)C>[CH3:11][C:4]1[CH:3]=[CH:2][C:7]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9] |f:1.2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)[N+](=O)[O-])C
Name
potassium phosphate
Quantity
983 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
phenylboronic acid pinacol ester
Quantity
496 mg
Type
reactant
Smiles
Name
Quantity
10.4 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
38 mg
Type
catalyst
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred at 100° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was degassed under ultrasonic irradiation
ADDITION
Type
ADDITION
Details
water (20 ml) was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (20 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After the sodium sulfate was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by purification by silica gel column chromatography (hexane/ethyl acetate=100/1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C1=CC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 457 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 185.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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